3,5-Diphenyl-1,2,4-selenadiazole
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Overview
Description
3,5-Diphenyl-1,2,4-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms. It belongs to the class of selenadiazoles, which are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a selenadiazole ring substituted with phenyl groups at the 3 and 5 positions, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 3,5-Diphenyl-1,2,4-selenadiazole can be achieved through several methods:
One-Pot Cascade Reaction: This method involves the use of arylaldehydes, hydrazine, and elemental selenium in the presence of molecular iodine as a catalyst.
Oxidative Dimerization: Another method involves the oxidative dimerization of primary selenoamides using oxidants such as iodine, N-bromosuccinimide, or phenyliodosodiacetate. This method is known for its simplicity and high purity of the obtained selenadiazoles.
Mild Oxidation: Functionally substituted 1,2,4-selenadiazoles can be prepared by the mild oxidation of cyanoselenoacetamides using a system of DMSO-HCl-acetone. This method is advantageous due to its fast reaction and the purity of the obtained products.
Chemical Reactions Analysis
3,5-Diphenyl-1,2,4-selenadiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Common reagents and conditions used in these reactions include molecular iodine, DMSO, and hydrazine hydrate. Major products formed from these reactions include various substituted selenadiazoles and their derivatives.
Scientific Research Applications
3,5-Diphenyl-1,2,4-selenadiazole has a wide range of applications in scientific research:
Pharmaceuticals: The compound exhibits potential as an antibacterial, analgesic, antitumor, anticonvulsant, and anti-inflammatory agent.
Agriculture: It is used as a pesticide and fungicide due to its biological activity.
Materials Science: The compound is employed in the development of thermotropic liquid crystals, corrosion inhibitors, and dyes.
Biological Research: It is used in studies related to enzyme inhibition and cellular uptake, particularly in the context of antitumor activity.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1,2,4-selenadiazole involves its interaction with molecular targets and pathways in biological systems. The compound’s selenadiazole ring can chelate metal ions in vivo, enhancing its tissue permeability and stability . The aromaticity of the selenadiazole nucleus contributes to its lower toxicity and in vivo stability. Additionally, the compound’s ability to form reactive intermediates, such as selenadiazoliumylmethanides, plays a crucial role in its biological activity .
Comparison with Similar Compounds
3,5-Diphenyl-1,2,4-selenadiazole can be compared with other selenadiazoles and related heterocycles:
1,2,3-Selenadiazoles: These compounds have different substitution patterns and exhibit distinct chemical properties compared to 1,2,4-selenadiazoles.
1,3,4-Selenadiazoles: These compounds are closely related but have different applications and reactivity profiles.
Thiadiazoles: The sulfur analogs of selenadiazoles, thiadiazoles, have similar structures but different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of selenium, which imparts unique chemical and biological properties.
Properties
CAS No. |
65599-20-4 |
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Molecular Formula |
C14H10N2Se |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
3,5-diphenyl-1,2,4-selenadiazole |
InChI |
InChI=1S/C14H10N2Se/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JBXDGKYCJYXYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[Se]C(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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